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Compound of Interest

Compound Name:
TRIS(TRIMETHYLSILOXY)ANTIM

ONY

CAS No.: 194033-87-9

Cat. No.: B071154

Get Quote

Executive Summary
Tris(trimethylsiloxy)antimony (

, often abbreviated as Sb(OTMS)3) is a specialized metal-organic precursor for the Atomic
Layer Deposition (ALD) of antimony-based thin films, including Antimony Oxide (

) and Antimony Chalcogenides (e.g.,

for phase change memory).

Unlike halide precursors (

), Sb(OTMS)3 offers a chlorine-free deposition route, eliminating corrosive byproducts and film
impurities. Compared to standard alkoxides (

), the bulky trimethylsilyl ligands provide steric hindrance that stabilizes the monomeric species
in the gas phase, potentially improving volatility and self-limiting surface reactions.
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This guide details the experimental setup, precursor handling, and process development

protocol required to utilize Sb(OTMS)3 effectively.

Precursor Chemistry & Properties
Understanding the physicochemical properties of Sb(OTMS)3 is critical for designing the

delivery system.

Property Specification Notes

Chemical Formula C9H27O3SbSi3

Molecular Weight 401.33 g/mol

High MW implies lower vapor

pressure than simple

alkoxides.

Physical State Liquid / Low-melting Solid

Monomeric in gas/solution;

tends to dimerize in solid state.

[1][2]

Vapor Pressure Moderate
Requires heating (40–70°C)

for sufficient ALD flux.

Reactivity Moisture Sensitive

Hydrolyzes to form

and Trimethylsilanol (

).

Thermal Stability Stable < 150°C
Avoid overheating bubbler to

prevent pre-decomposition.

Key Insight: While Sb(OTMS)3 exists as a dimer in the solid state, it dissociates into monomers

upon vaporization. The delivery lines must be kept sufficiently hot to prevent cold-spot

condensation and re-dimerization, which would block flow.

Experimental Hardware Setup
The following schematic details the required ALD reactor configuration. A "draw-down" or

"vapor-boost" setup is recommended due to the precursor's moderate vapor pressure.
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Precursor Delivery System Diagram
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Figure 1: Heated delivery system for Sb(OTMS)3. Note the temperature gradient (Bubbler <

Lines < Chamber) to prevent condensation.

Critical Hardware Components
Bubbler (Ampoule): Use a stainless steel bubbler capable of vacuum sealing.

Protocol: Fill in an inert glovebox (

ppm).

Heating Jacket: The bubbler must be heated to 50–70°C to generate sufficient vapor

pressure.

Line Heating: All delivery lines between the bubbler and the chamber must be heat-traced to

10–20°C above the bubbler temperature (e.g., 80–90°C).

Failure Mode: If lines are cooler than the bubbler, the precursor will condense, causing

inconsistent dosing and particle generation.

Co-Reactant Line: Ensure the oxidant (

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b071154/docs?utm_src=pdf-body-img#application-note-experimental-setup-for-ald-with-tris-trimethylsiloxy-antimony
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071154?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


,

) or chalcogen source (

) enters through a separate port to prevent CVD-like reactions in the manifold.

Process Window & Chemistry
Because Sb(OTMS)3 is a siloxide, the reaction mechanism involves the cleavage of the Sb-O

bond or the O-Si bond depending on the co-reactant.

Reaction Mechanism (Oxide Growth)
Half-Reaction A (Precursor Pulse):

The precursor reacts with surface hydroxyls. The bulky TMS group leaves as trimethylsilanol.

Half-Reaction B (Oxidant Pulse -

):

Water hydrolyzes the remaining siloxy ligands, regenerating the hydroxyl surface for the next

cycle.

ALD Cycle Timing Protocol
The following timing is a starting point for a reactor volume of ~1 liter.
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Step Action Time (s) Purpose

1 Pulse Sb(OTMS)3 0.5 – 2.0
Saturate surface with

Sb precursor.

2
Purge (

)
10.0 – 20.0

Remove excess

precursor and TMS-

OH byproduct. Long

purge required due to

high MW.

3 Pulse Co-Reactant 0.1 – 0.5

Introduce

or

.

4
Purge (

)
10.0 – 15.0

Remove unreacted

oxidant and

byproducts.

Process Optimization Workflow
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Step 1: Saturation Curve

Step 2: ALD Window
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Figure 2: Workflow for establishing the ALD window for a new precursor.

Characterization & Validation
To confirm the deposition is true ALD and the material quality is high, perform the following:

Ellipsometry / XRR:
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Metric: Growth Per Cycle (GPC).

Target: Constant GPC (~0.5 - 1.0 Å/cycle) vs. pulse time indicates self-limiting behavior.

X-Ray Photoelectron Spectroscopy (XPS):

Metric: Elemental Composition.[3]

Critical Check:Silicon Content. Since the ligand contains Si, high Si% in the film indicates

incomplete ligand exchange (reaction temp too low) or decomposition (temp too high).

Target: Sb:O ratio approx 2:3 (for

).

XRD (X-Ray Diffraction):

Metric: Crystallinity.[3]

Note: As-deposited films at low temp (<150°C) are often amorphous. Annealing at >250°C

may be required to crystallize

or

.

Troubleshooting Guide
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Symptom Probable Cause Corrective Action

No Growth
Bubbler too cold; Precursor

decomposed.

Increase bubbler temp to

60°C; Check precursor color

(should be clear/yellowish, not

black).

High Silicon Impurity
Incomplete reaction;

Decomposition.

Increase reactor temperature;

Increase water pulse time;

Check for leaks.

Non-Uniform Film
Condensation in lines;

Insufficient purge.

Increase line heating (+10°C);

Increase purge time (heavy

molecules desorb slowly).

High Particle Count Gas phase reaction (CVD).

Ensure pulses A and B never

overlap; Increase purge times

significantly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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